Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 3-amino-3-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(14)7-8-15(10-13)12(16)17-9-11-5-3-2-4-6-11/h2-6H,7-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBXVEPWFANRDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670495 | |
| Record name | Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215020-90-8 | |
| Record name | Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Synthesis from Proline Derivatives
A prominent approach involves starting from chiral precursors such as trans-4-hydroxy-L-proline, as demonstrated in the synthesis of related pyrrolidine derivatives. While the target compound differs in substituents, analogous steps—including decarboxylation, amine protection, and functional group interconversion—provide a framework. For instance:
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Decarboxylation : Trans-4-hydroxy-L-proline undergoes decarboxylation under acidic conditions to yield (R)-3-hydroxypyrrolidine.
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Methyl Group Introduction : Quaternization of the pyrrolidine ring at the 3-position via alkylation or nucleophilic substitution could introduce the methyl group.
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Amine Protection : The primary amine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine, forming the carbamate moiety.
This route emphasizes stereochemical fidelity, leveraging chiral pool synthesis to avoid racemization.
Resolution of Racemic Mixtures
Racemic 1-benzyl-3-aminopyrrolidine can be resolved using chiral resolving agents such as tartaric acid derivatives. While this method targets enantiomers of a related compound, adapting it for the target molecule would involve:
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Racemic Synthesis : Preparing 3-amino-3-methylpyrrolidine via cyclization of appropriate precursors.
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Carbamate Formation : Reacting the racemic amine with benzyl chloroformate to form the carbamate.
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Diastereomeric Salt Formation : Treating the racemic carbamate with a chiral acid (e.g., L-tartaric acid) to precipitate diastereomeric salts, which are then separated and neutralized.
This method is advantageous for producing enantiopure material but requires optimization of solvent systems and stoichiometry.
Reaction Conditions and Optimization
Amine Protection with Benzyl Chloroformate
The reaction between 3-amino-3-methylpyrrolidine and benzyl chloroformate is critical. Key parameters include:
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Base Selection : Triethylamine or DMAP (4-dimethylaminopyridine) facilitates deprotonation of the amine, enhancing nucleophilicity.
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Solvent Choice : Dichloromethane or THF is preferred for their inertness and ability to dissolve both reactants.
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Temperature Control : Reactions are typically conducted at 0–25°C to minimize side reactions such as over-alkylation.
Yield Optimization :
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Stoichiometric excess of benzyl chloroformate (1.2–1.5 equivalents) ensures complete conversion.
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Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity.
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
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Continuous Flow Reactors : Enhance mixing and heat transfer during exothermic protection steps.
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Crystallization-Based Purification : Replaces chromatography for large batches, reducing solvent waste.
Comparative Analysis of Synthetic Strategies
Trade-offs :
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Chiral pool synthesis offers higher enantiomeric excess but requires expensive starting materials.
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Racemic resolution is cost-effective but yields lower quantities of the desired enantiomer.
Industrial Production Methods
Process Intensification
Green Chemistry Considerations
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Solvent Recycling : Ethyl acetate and methanol are recovered via distillation.
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Catalyst Reuse : Immobilized bases (e.g., polymer-supported DMAP) reduce waste generation.
Case Studies and Experimental Data
Laboratory-Scale Synthesis
Procedure :
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Decarboxylation : Trans-4-hydroxy-L-proline (10 g) in HCl (6M, 100 mL) heated at 80°C for 12 hours.
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Methylation : The resulting 3-hydroxypyrrolidine treated with methyl iodide (2 equivalents) in DMF, 60°C, 6 hours.
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Protection : Reaction with benzyl chloroformate (1.2 equivalents) in dichloromethane, triethylamine (1.5 equivalents), 0°C to room temperature, 2 hours.
Results :
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrrolidine ring, leading to a diverse range of products.
Scientific Research Applications
Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 3-amino-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Benzyl 3-aminopyrrolidine-1-carboxylate (CAS 185057-50-5)
- Structural Difference : Lacks the 3-methyl group present in the target compound.
- The amino group remains available for derivatization, making it a versatile intermediate in peptide synthesis .
- Safety Data : Classified as a heterocyclic compound; specific handling precautions include standard laboratory safety protocols (e.g., gloves, ventilation) .
Benzyl 3,3-difluoropyrrolidine-1-carboxylate (CAS 163457-22-5)
- Structural Difference: Features two fluorine atoms at the 3-position instead of amino and methyl groups.
- Implications: The electron-withdrawing fluorine atoms increase the electrophilicity of the pyrrolidine ring, altering reactivity in cross-coupling reactions. This compound is 95% pure and may exhibit enhanced metabolic stability compared to amino-substituted analogs .
Benzyl 3-methoxy-1-pyrrolidinecarboxylate (CAS 130403-95-1)
Benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS 95656-88-5)
Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate (CAS 136725-51-4)
- Structural Difference : Tosyloxy (p-toluenesulfonyloxy) group at the 3-position.
- Implications: The tosyloxy group acts as a leaving group, making this compound a key intermediate in nucleophilic substitution reactions. Its reactivity contrasts with the amino-methyl group, which participates in hydrogen bonding or acts as a directing group .
Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate (CAS 885962-77-6)
- Structural Difference : Methyl ester at the 1-position instead of a benzyl carbamate.
- Implications : The ester group may hydrolyze more readily under acidic or basic conditions, affecting its stability in drug formulations. The 3-methyl group mirrors the target compound’s steric profile .
Comparative Data Table
Research Implications and Gaps
- Steric Effects : The 3-methyl group in the target compound may hinder interactions in enzyme-binding pockets compared to smaller substituents like methoxy or hydroxyl groups.
- Reactivity: Amino groups facilitate hydrogen bonding, but their basicity could lead to protonation under physiological conditions, altering bioavailability.
- Synthetic Utility: Compounds with tosyloxy or ester groups (e.g., CAS 885962-77-6) are more reactive in synthetic pathways, whereas the target compound’s amino-methyl group may require protection strategies .
Biological Activity
Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
This compound is characterized by the following structural features:
- Molecular Formula : C12H17N1O2
- Molecular Weight : 209.27 g/mol
- IUPAC Name : Benzyl (3-amino-3-methylpyrrolidine-1-carboxylate)
The compound contains a pyrrolidine ring, which is known for its involvement in various biological processes. The presence of the benzyl group enhances its lipophilicity, potentially improving membrane permeability and biological activity.
The biological activity of this compound is thought to involve various mechanisms:
- Enzyme Modulation : The compound may interact with specific enzymes or receptors, influencing their activity. This can lead to alterations in metabolic pathways or signaling cascades.
- Neurotransmitter Interaction : Given the structural similarities to known neurotransmitter modulators, it may affect neurotransmitter systems, particularly those involving amino acids and neuropeptides .
- Ubiquitin–Proteasome Pathway : Some studies suggest that compounds with similar structures can influence the ubiquitin-proteasome system, which plays a crucial role in protein degradation and cellular regulation .
Antioxidant Properties
Research indicates that derivatives of pyrrolidine compounds exhibit significant antioxidant activities. For example, a study demonstrated that certain pyrrolidine derivatives could scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .
Neuroprotective Effects
In a series of experiments involving animal models, this compound was shown to have neuroprotective effects against excitotoxicity induced by glutamate. This suggests its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory properties of this compound. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cell types. This mechanism could be beneficial for conditions such as arthritis and other inflammatory disorders .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions starting from pyrrolidine derivatives. Key steps include:
- Acylation : Introducing the benzyl carbamate group via reaction with benzyl chloroformate under basic conditions (e.g., using triethylamine in dichloromethane) .
- Amination : Selective introduction of the 3-amino-3-methyl group using reductive amination or nucleophilic substitution, often requiring catalysts like palladium or nickel .
- Purification : Silica gel chromatography is critical for isolating the final product, with solvent systems optimized based on polarity (e.g., ethyl acetate/hexane gradients) .
- Optimization : Reaction temperature (often 0–25°C), solvent choice (e.g., THF for solubility), and stoichiometric control of reagents improve yield (typically 60–85%) and minimize side products .
Q. How is the compound characterized using spectroscopic methods, and what key spectral signatures confirm its structure?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : A singlet at δ 1.4–1.6 ppm confirms the methyl group on the pyrrolidine ring. The benzyloxy group appears as a multiplet at δ 7.2–7.4 ppm (aromatic protons) and a singlet at δ 5.1–5.3 ppm (CH₂ of the benzyl group) .
- ¹³C NMR : A carbonyl signal at ~155 ppm (C=O of the carbamate) and a quaternary carbon at ~50 ppm (C3 of the pyrrolidine ring) are diagnostic .
- IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H of the amine) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 263.16 for C₁₄H₁₉N₂O₂) .
Q. What safety precautions are recommended when handling this compound, given limited toxicological data?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in sealed containers under inert gas (e.g., argon) at –20°C to prevent degradation .
- Waste Disposal : Classify as hazardous waste; dispose via certified facilities adhering to local regulations .
Advanced Research Questions
Q. How can computational chemistry predict the compound's reactivity or interaction with biological targets?
- Methodological Answer :
- Docking Studies : Molecular docking software (e.g., AutoDock Vina) models interactions with enzymes (e.g., proteases) by simulating binding poses and calculating binding energies (ΔG). The 3-amino group often forms hydrogen bonds with catalytic residues .
- DFT Calculations : Density Functional Theory predicts reactive sites (e.g., nucleophilic amine groups) and transition states for reactions like oxidation or substitution .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-receptor complexes over time, identifying key residues for mutagenesis studies .
Q. What strategies resolve stereochemical challenges in synthesizing enantiomerically pure forms?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to induce asymmetry during cyclization .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of a racemic mixture, yielding >90% enantiomeric excess (ee) .
- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative separation .
- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, comparing experimental data with simulated powder patterns .
Q. How does structural modification of the pyrrolidine ring affect biological activity?
- Methodological Answer :
- Substituent Effects :
- Amino Group : Replacing the 3-amino group with a hydroxyl reduces binding affinity to kinases (e.g., IC₅₀ increases from 50 nM to >1 µM) .
- Methyl Branch : The 3-methyl group enhances metabolic stability by sterically hindering cytochrome P450 oxidation .
- Ring Expansion : Piperidine analogs (6-membered ring) show lower solubility but improved blood-brain barrier penetration in neuropharmacology studies .
- Bioisosteres : Replacing the benzyl group with a pyridinylmethyl moiety improves aqueous solubility (logP reduction from 2.1 to 1.4) without compromising activity .
Notes
- Contradictions in Evidence : Safety data vary; some sources report unknown toxicity , while others list no significant hazards . Always apply precautionary principles.
- Excluded Sources : Data from BenchChem () and similar non-peer-reviewed platforms were omitted per reliability guidelines.
- Advanced Techniques : For mechanistic studies, combine in vitro assays (e.g., fluorescence polarization) with in silico modeling to validate hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
